molecular formula C9H6Br2O2 B8611886 4,6-Dibromoisochroman-1-one

4,6-Dibromoisochroman-1-one

Cat. No. B8611886
M. Wt: 305.95 g/mol
InChI Key: IYNMCDIUTQCONW-UHFFFAOYSA-N
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Patent
US08999990B2

Procedure details

4,6-Dibromo-3,4-dihydro-1H-isochromen-1-one (1.8 g, 5.8 mmol) was dissolved in DCM (15 ml) then added TEA (20 mL, 143 mmol) and stirred at room temperature for 72 hours. The mixture was concentrated then took up the residue with DCM and washed with 1N HCl. Repeated the wash with brine then dried over Na2SO4 and evaporated to dryness. The residue was purified by MPLC with 0-100% EtOAc/hexane to yield 6-Bromo-1H-isochromen-1-one. LC-MS (IE, m/z): 227 [M+2]+.
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([Br:12])[CH:10]=2)[C:5](=[O:13])[O:4][CH2:3]1>C(Cl)Cl>[Br:12][C:9]1[CH:10]=[C:11]2[C:6](=[CH:7][CH:8]=1)[C:5](=[O:13])[O:4][CH:3]=[CH:2]2

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
BrC1COC(C2=CC=C(C=C12)Br)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
TEA
Quantity
20 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
WASH
Type
WASH
Details
washed with 1N HCl
WASH
Type
WASH
Details
wash with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by MPLC with 0-100% EtOAc/hexane

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=COC(C2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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